molecular formula C9H11NOS B189255 N-Isopropyl-3-formyl-2(1H)-pyridinethione CAS No. 63254-06-8

N-Isopropyl-3-formyl-2(1H)-pyridinethione

Cat. No. B189255
CAS RN: 63254-06-8
M. Wt: 181.26 g/mol
InChI Key: LNYFKUYQBQFYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-3-formyl-2(1H)-pyridinethione, also known as IPPT, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a pyridine derivative, which is a class of compounds that have been widely used in medicinal chemistry due to their diverse biological activities.

Scientific Research Applications

N-Isopropyl-3-formyl-2(1H)-pyridinethione has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been investigated for its potential applications in the development of novel materials with unique properties.

Mechanism Of Action

The mechanism of action of N-Isopropyl-3-formyl-2(1H)-pyridinethione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. In particular, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a key role in the regulation of neurotransmitter levels in the brain. By inhibiting the activity of acetylcholinesterase, N-Isopropyl-3-formyl-2(1H)-pyridinethione may be able to increase the levels of neurotransmitters in the brain, which could have therapeutic effects in the treatment of various neurological disorders.

Biochemical And Physiological Effects

N-Isopropyl-3-formyl-2(1H)-pyridinethione has been shown to have various biochemical and physiological effects in the body. In particular, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. These effects are believed to be due to the inhibition of various enzymes and proteins in the body, as well as the modulation of various signaling pathways.

Advantages And Limitations For Lab Experiments

N-Isopropyl-3-formyl-2(1H)-pyridinethione has several advantages as a tool for laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds that are used in laboratory experiments. However, N-Isopropyl-3-formyl-2(1H)-pyridinethione also has some limitations. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, N-Isopropyl-3-formyl-2(1H)-pyridinethione may have limited solubility in certain solvents, which could limit its use in certain laboratory experiments.

Future Directions

There are several future directions for research on N-Isopropyl-3-formyl-2(1H)-pyridinethione. One potential direction is to further investigate its mechanism of action and biological activity. This could involve studying its effects on different enzymes and proteins in the body, as well as its effects on different signaling pathways. Another potential direction is to investigate its potential applications in the development of novel materials with unique properties. This could involve synthesizing N-Isopropyl-3-formyl-2(1H)-pyridinethione derivatives with different functional groups, which could lead to the development of new materials with unique physical and chemical properties. Overall, N-Isopropyl-3-formyl-2(1H)-pyridinethione is a promising compound that has the potential to have significant applications in various fields of science.

Synthesis Methods

N-Isopropyl-3-formyl-2(1H)-pyridinethione can be synthesized through a multistep process involving the reaction of 3-formylpyridine with isopropylamine and thioacetamide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield N-Isopropyl-3-formyl-2(1H)-pyridinethione. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.

properties

CAS RN

63254-06-8

Product Name

N-Isopropyl-3-formyl-2(1H)-pyridinethione

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

1-propan-2-yl-2-sulfanylidenepyridine-3-carbaldehyde

InChI

InChI=1S/C9H11NOS/c1-7(2)10-5-3-4-8(6-11)9(10)12/h3-7H,1-2H3

InChI Key

LNYFKUYQBQFYKS-UHFFFAOYSA-N

SMILES

CC(C)N1C=CC=C(C1=S)C=O

Canonical SMILES

CC(C)N1C=CC=C(C1=S)C=O

Other CAS RN

63254-06-8

Origin of Product

United States

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